![molecular formula C17H17N3O2 B2370174 N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide CAS No. 1788571-92-5](/img/structure/B2370174.png)
N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide
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Overview
Description
“N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
- Imidazole derivatives exhibit antibacterial, antifungal, and antiviral properties. Researchers have synthesized various analogs of this compound and evaluated their efficacy against microbial pathogens . Investigating its potential as an antimicrobial agent could be a valuable avenue.
- Imidazole-containing compounds have shown promise as anti-inflammatory agents. By modulating inflammatory pathways, they may contribute to the treatment of inflammatory diseases . Further studies could explore the anti-inflammatory potential of this compound.
- Some imidazole derivatives exhibit anticancer activity. Researchers have evaluated their effects on cancer cell lines, including apoptosis induction and inhibition of tumor growth . Investigating this compound’s impact on cancer cells could provide valuable insights.
- Imidazole-based compounds have been investigated for their anti-tubercular properties. Evaluating the efficacy of this compound against Mycobacterium tuberculosis strains could be relevant in the context of drug-resistant tuberculosis .
- Imidazole derivatives have demonstrated activity against protozoal parasites. Investigating their effects on protozoan infections (such as trypanosomiasis or leishmaniasis) could be worthwhile .
- Imidazole-containing compounds can form metal complexes with diverse applications. For instance, cobalt complexes derived from similar structures have been used as single-molecule magnets, catalysts, and fluorescent materials . Exploring metal coordination chemistry with this compound could be intriguing.
- Imidazole-based compounds contribute to the development of functional materials. These include red-emitting fluorophores, near-infrared dyes, and cytotoxic agents . Investigating its role in material science could yield interesting findings.
- Recent advances in the synthesis of substituted imidazoles have highlighted their importance in functional molecules . Investigating efficient synthetic routes for this compound could enhance its accessibility.
Antimicrobial Activity
Anti-Inflammatory Effects
Anticancer Properties
Anti-Tubercular Activity
Anti-Protozoal Potential
Metal Complexes and Catalysis
Functional Materials
Regiocontrolled Synthesis
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
It’s known that imidazole derivatives can induce a variety of biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions .
properties
IUPAC Name |
N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-19-15-8-7-13(9-16(15)20-12)10-18-17(21)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBOTLXKEXFRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide |
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